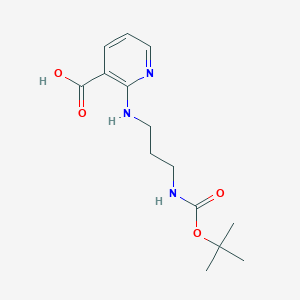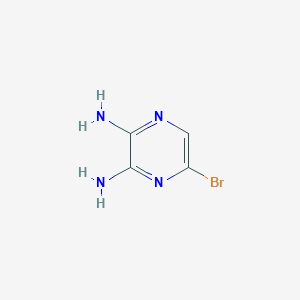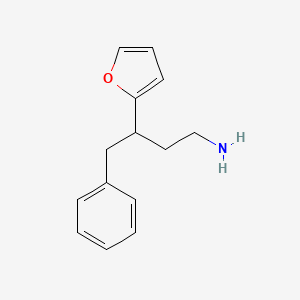
2-(4-Méthoxybenzyl)malononitrile
Vue d'ensemble
Description
2-(4-Methoxybenzyl)malononitrile, also known as 2-MMBN, is a synthetic compound that has been used in various scientific research applications. It is a white crystalline solid with a molecular weight of 155.2 g/mol and a melting point of 64-66 °C. 2-MMBN has been studied as a potential therapeutic agent due to its ability to interact with various enzymes, receptors, and transporters. It is also used in laboratory experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
Industries pharmaceutiques
Le benzylidène malononitrile, un composé apparenté, trouve des applications dans les industries pharmaceutiques . Compte tenu de la similitude structurelle, le 2-(4-Méthoxybenzyl)malononitrile pourrait potentiellement être utilisé dans des applications similaires. Cela pourrait inclure la synthèse de divers médicaments ou en tant qu'intermédiaire dans les procédés de production pharmaceutique.
Pharmacologie
Dans le domaine de la pharmacologie, le benzylidène malononitrile est utilisé . Encore une fois, en raison de la similitude structurelle, le this compound pourrait potentiellement avoir des utilisations similaires. Il pourrait être utilisé dans le développement de nouveaux médicaments ou dans la recherche pharmacologique.
Biotechnologie
Le benzylidène malononitrile a des applications dans l'industrie biotechnologique . Il est plausible que le this compound puisse être utilisé de manière similaire, peut-être dans le développement de nouveaux procédés ou produits biotechnologiques.
Produits chimiques de spécialité
Le benzylidène malononitrile est utilisé dans la production de produits chimiques de spécialité . Compte tenu de la similitude structurelle, le this compound pourrait potentiellement être utilisé dans la synthèse de divers produits chimiques de spécialité.
Parfumerie
Le benzylidène malononitrile est utilisé en parfumerie . Il est possible que le this compound puisse être utilisé dans la création de nouveaux parfums ou en tant qu'ingrédient dans des parfums existants.
Dosage basé sur la fluorescence
Le benzylidène malononitrile est utilisé pour les dosages basés sur la fluorescence afin de déterminer le méthane . Compte tenu de la similitude structurelle, le this compound pourrait potentiellement être utilisé dans des dosages similaires basés sur la fluorescence.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mécanisme D'action
Target of Action
2-(4-Methoxybenzyl)malononitrile primarily targets enzymes involved in the reduction of carbon-carbon double bonds, such as ene-reductases. These enzymes play a crucial role in various biochemical processes, including the synthesis of fine chemicals and pharmaceutical molecules .
Mode of Action
The compound interacts with its target enzymes by acting as a substrate for ene-reductases. This interaction leads to the reduction of the carbon-carbon double bond in the compound, resulting in the formation of a saturated product. This reduction process is essential for the synthesis of various intermediates used in organic synthesis .
Biochemical Pathways
2-(4-Methoxybenzyl)malononitrile affects pathways involving the reduction of unsaturated compounds. The biocatalytic reduction of the compound by marine-derived fungi, such as Penicillium citrinum, has been shown to produce high yields of the reduced product. This pathway is significant for the production of medicinally active compounds and other fine chemicals .
Pharmacokinetics
These structural features may affect its solubility and stability in biological systems .
Result of Action
At the molecular level, the action of 2-(4-Methoxybenzyl)malononitrile results in the reduction of its carbon-carbon double bond, leading to the formation of a saturated product. This molecular change can have various cellular effects, depending on the specific application and target pathway. For instance, in pharmaceutical synthesis, the reduced product may serve as an intermediate for further chemical modifications .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can significantly influence the action, efficacy, and stability of 2-(4-Methoxybenzyl)malononitrile. For example, the biocatalytic reduction by Penicillium citrinum is optimized under specific conditions that favor enzyme activity and stability. Additionally, the compound’s stability may be affected by exposure to light and oxygen, which can lead to degradation .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXCBXJIZCGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377323 | |
| Record name | 2-(4-methoxybenzyl)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5553-92-4 | |
| Record name | 2-(4-methoxybenzyl)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)







![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)



